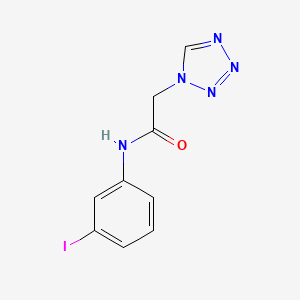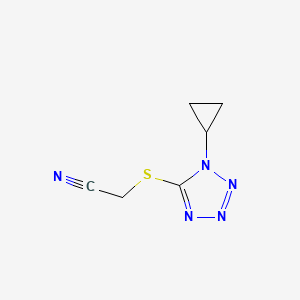
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. This compound is of interest due to its potential biological activities and its utility in various chemical reactions. The presence of both sulfur and nitrogen atoms in its structure makes it a versatile molecule for further functionalization and study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine typically involves the following steps:
Formation of the Thiophene Moiety: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Attachment of the Ethylthio Group: The thiophene derivative is then reacted with an appropriate ethylthio reagent to introduce the ethylthio group.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyrimidine ring can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine exerts its effects involves its interaction with various molecular targets. The sulfur and nitrogen atoms in its structure allow it to form hydrogen bonds and coordinate with metal ions, which can influence biological pathways. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenemethylamine: Contains a thiophene ring and an amine group but lacks the pyrimidine ring.
2-Thiophenecarboxaldehyde: Contains a thiophene ring and an aldehyde group but lacks the ethylthio and pyrimidine groups.
Uniqueness
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine is unique due to the combination of its thiophene and pyrimidine rings, which provide a versatile framework for further functionalization and study. This dual-ring structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H12N4S2 |
|---|---|
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
2-(2-thiophen-2-ylethylsulfanyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H12N4S2/c11-8-6-9(12)14-10(13-8)16-5-3-7-2-1-4-15-7/h1-2,4,6H,3,5H2,(H4,11,12,13,14) |
InChI-Schlüssel |
CTYCVMXMQQELKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCSC2=NC(=CC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)







![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)



![Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate](/img/structure/B14913206.png)
